molecular formula C20H12O8 B12780525 Benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- CAS No. 112553-96-5

Benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-

Cat. No.: B12780525
CAS No.: 112553-96-5
M. Wt: 380.3 g/mol
InChI Key: YUAMKWYYHCKCSD-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- is a complex organic compound that belongs to the class of dihydroxybenzoic acids This compound is characterized by the presence of two benzoic acid moieties connected through a cyclohexadiene ring, which is further substituted with hydroxyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidative coupling of 2,5-dihydroxybenzoic acid derivatives. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid
  • 2,5-Dihydroxybenzoic acid
  • 2,6-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid

Uniqueness

Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- is unique due to its complex structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

112553-96-5

Molecular Formula

C20H12O8

Molecular Weight

380.3 g/mol

IUPAC Name

2-[4-(2-carboxyphenyl)-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl]benzoic acid

InChI

InChI=1S/C20H12O8/c21-15-13(9-5-1-3-7-11(9)19(25)26)16(22)18(24)14(17(15)23)10-6-2-4-8-12(10)20(27)28/h1-8,21,24H,(H,25,26)(H,27,28)

InChI Key

YUAMKWYYHCKCSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3C(=O)O)O)C(=O)O

Origin of Product

United States

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